(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone
Description
Properties
Molecular Formula |
C24H30N2O10 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
InChI |
InChI=1S/C22H28N2O6.C2H2O4/c1-27-17-6-5-16(13-18(17)28-2)22(26)24-9-7-23(8-10-24)14-15-11-19(29-3)21(25)20(12-15)30-4;3-1(4)2(5)6/h5-6,11-13,25H,7-10,14H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
DZKRVNAECFULFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
- Starting Materials :
- 3,4-Dimethoxybenzaldehyde
- 4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazine
- Anhydrous potassium carbonate as a base
- Solvent: Dimethylformamide (DMF)
Reaction Mechanism
- Formation of an Intermediate : The aldehyde reacts with the piperazine derivative in the presence of a base to form an imine intermediate.
- Nucleophilic Attack : The imine undergoes nucleophilic attack by a methanone derivative to yield the desired product.
Yield and Purification
The yield from this reaction can vary but typically ranges from 60% to 80%. Purification is achieved through recrystallization from suitable solvents such as methanol or ethanol.
Reduction Processes
Reduction methods are also significant in the preparation of this compound, particularly when modifying functional groups.
Reagents and Conditions
- Reagents :
- Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing ketones or aldehydes.
Process Steps
- Reduction of Ketone : The ketone functional group can be reduced to an alcohol using LiAlH4 under anhydrous conditions.
- Subsequent Reactions : Further reactions may involve protecting groups or additional condensation steps to achieve the final structure.
Yield and Challenges
This method can provide high yields but may require careful control of reaction conditions to avoid over-reduction or side reactions.
Functional Group Transformations
Transformations involving functional groups are crucial for modifying existing structures to achieve the target compound.
Common Transformations
- Hydroxylation : Converting aromatic rings into hydroxylated derivatives using reagents like boron trifluoride etherate.
Example Procedure
- Hydroxylation Reaction : Treating a dimethoxybenzene with boron trifluoride in a suitable solvent leads to hydroxylation at specific positions on the aromatic ring.
- Final Assembly : The hydroxylated product can then be coupled with other fragments to form the target compound.
Data Table Summary
| Method | Key Reagents | Typical Yield | Notes |
|---|---|---|---|
| Condensation | DMF, K2CO3 | 60% - 80% | Requires careful temperature control |
| Reduction | LiAlH4, NaBH4 | High | Risk of over-reduction |
| Functional Transformation | BF3 etherate | Variable | Position-selective reactions possible |
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant effects. The specific compound under discussion has been shown to interact with serotonin receptors, which play a critical role in mood regulation. A study demonstrated that similar piperazine compounds could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Antiviral Properties
Recent advancements have highlighted the potential of piperazine-based compounds as antiviral agents. The compound has shown efficacy against various viral strains by inhibiting viral replication mechanisms. Its structural similarity to other known antiviral agents suggests that it may target viral proteins essential for replication .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been noted to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .
Anticancer Activity
Initial studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism is critical for developing new cancer therapies as it targets the programmed cell death pathways that are often dysregulated in tumors .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the administration of the compound resulted in a significant decrease in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test indicated improved outcomes, supporting its potential use as an antidepressant .
Case Study 2: Antiviral Activity Against Influenza
A recent investigation into the antiviral properties of piperazine derivatives revealed that this compound effectively inhibited influenza virus replication in vitro. The study measured viral titers and found a marked reduction in viral load upon treatment with the compound, indicating its potential as a therapeutic agent against influenza infections .
Case Study 3: Neuroprotection in Alzheimer's Models
In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with the compound significantly reduced cell death and oxidative stress markers. These findings suggest that it may offer protective effects against neurotoxic insults associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The piperazine ring and aromatic groups could facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous piperazinyl methanone derivatives, focusing on structural variations and hypothesized physicochemical/biological implications:
| Compound Name | Key Structural Features | Hypothesized Properties/Effects | Reference(s) |
|---|---|---|---|
| (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone (Target) | - 3,4-Dimethoxyphenyl - 4-Hydroxy-3,5-dimethoxybenzyl |
Enhanced polarity due to hydroxy group; potential for hydrogen bonding and improved solubility | |
| (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone (CAS 5956-85-4) | - 3,4-Dimethoxyphenyl - 4-Methylbenzyl |
Reduced polarity vs. target; methyl group may increase lipophilicity and metabolic stability | |
| (3,5-Dinitrophenyl)[4-(diphenylmethyl)-1-piperazinyl]methanone | - 3,5-Dinitrophenyl (electron-withdrawing) - Diphenylmethyl |
High electron deficiency; potential for π-π stacking interactions; reduced solubility | |
| (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | - 3,5-Dimethoxyphenyl - 2-Pyridinyl |
Pyridine moiety may enhance metal coordination or basicity; improved CNS penetration | |
| 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone | - 3,5-Dimethoxyphenyl - 2,5-Dimethoxybenzyl |
Symmetric methoxy substitution could enhance crystallinity; altered steric hindrance | |
| Triazolopyrimidinyl-piperazinyl methanone derivatives (e.g., compound in ) | - Triazolopyrimidinyl heterocycle - 3,4-Dimethoxyphenyl |
Heterocycle may confer kinase inhibition activity; increased molecular complexity |
Key Observations:
Substituent Effects on Polarity: The hydroxy group in the target compound distinguishes it from analogs with non-polar substituents (e.g., methyl in CAS 5956-85-4). This group may improve aqueous solubility and facilitate hydrogen bonding with biological targets . Conversely, dinitrophenyl () and diphenylmethyl groups introduce steric bulk and electron-withdrawing effects, likely reducing solubility but enhancing binding to hydrophobic pockets .
Aromatic Substitution Patterns :
- 3,4-Dimethoxy vs. 3,5-dimethoxy arrangements (e.g., vs. 7) influence electronic distribution and steric accessibility. Symmetric 3,5-substitution () may favor planar conformations, while asymmetric 3,4-substitution (target) could induce torsional strain .
This could expand pharmacological applications to metalloenzyme targets .
Biological Implications: Piperazinyl methanones with multiple methoxy/hydroxy groups (e.g., target compound) are hypothesized to interact with serotonin or dopamine receptors, given the structural resemblance to known CNS-active agents . Nitro-containing analogs () may exhibit antimicrobial or antiparasitic activity due to redox-active nitro groups .
Biological Activity
The compound (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a dimethoxyphenyl moiety and a piperazine derivative, which is further substituted with a hydroxy-dimethoxybenzyl group. The molecular formula is , and it has a molecular weight of approximately 400.47 g/mol.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals, which can lead to oxidative stress. The presence of methoxy groups enhances this property.
- Neuroprotective Effects : Compounds that inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) are of significant interest in treating neurodegenerative diseases. The piperazine ring may contribute to such inhibitory activities.
- Antidepressant Properties : The interaction of the compound with serotonin receptors could suggest potential antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated that similar compounds can effectively inhibit AChE and MAO enzymes, leading to increased levels of neurotransmitters such as acetylcholine and serotonin in the brain. For example, derivatives of piperazine have shown IC50 values in the low micromolar range against these enzymes, indicating potent activity .
In Vivo Studies
Animal studies have indicated that compounds with similar structures may exhibit significant behavioral changes indicative of antidepressant effects. For instance, administration in rodent models has shown increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant-like properties.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of a structurally related compound on models of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .
Study 2: Antioxidant Activity
Research conducted at a university laboratory assessed the antioxidant capacity of several phenolic compounds through DPPH radical scavenging assays. The compound exhibited a high degree of radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .
Pharmacological Profile
Q & A
Q. What statistical approaches are robust for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
